molecular formula C18H16ClN3O4S B11348716 N-(4-chlorophenyl)-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

N-(4-chlorophenyl)-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B11348716
M. Wt: 405.9 g/mol
InChI Key: WQTLGLNPXXUAME-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide, also known by its chemical formula C20H21N3O3, is a synthetic compound with diverse applications. Let’s explore its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

    Industrial Production:

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom.

    Reduction: Reduction of the carbonyl group may yield secondary or tertiary amines.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).

Major Products::
  • Oxidation: Oxadiazole derivatives.
  • Substitution: Various N-substituted derivatives.
  • Reduction: Amines or amide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of other compounds.

    Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor properties).

    Medicine: Under study for drug development (e.g., anti-inflammatory agents).

    Industry: May find applications in materials science or agrochemicals.

Mechanism of Action

  • The compound’s mechanism of action depends on its specific targets. It may interact with enzymes, receptors, or cellular pathways.
  • Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

    Similar Compounds: Other sulfanylacetamides or oxadiazole derivatives.

    Uniqueness: Highlight its distinct structural features compared to related compounds.

Properties

Molecular Formula

C18H16ClN3O4S

Molecular Weight

405.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C18H16ClN3O4S/c1-24-14-8-3-11(9-15(14)25-2)17-21-22-18(26-17)27-10-16(23)20-13-6-4-12(19)5-7-13/h3-9H,10H2,1-2H3,(H,20,23)

InChI Key

WQTLGLNPXXUAME-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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